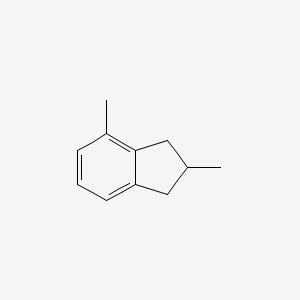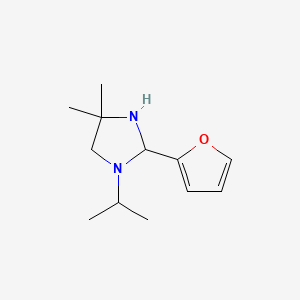
1H-Indene, 2,3-dihydrodimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H14. It is a derivative of indene, characterized by the presence of two methyl groups at the 2 and 4 positions of the indene ring. This compound is a colorless liquid at room temperature and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method involves the hydrogenation of 4,7-dimethylindene using a suitable catalyst under controlled conditions . Another approach is the reaction of o-xylene with ethylene, followed by hydrogenation and dehydrogenation steps to yield the desired product .
Industrial Production Methods
Industrial production of 2,4-dimethyl-2,3-dihydro-1H-indene often employs catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing catalysts such as palladium or platinum on carbon supports. The reaction conditions, including temperature and pressure, are carefully controlled to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indenes, ketones, alcohols, and fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-2,3-dihydro-1H-indene and its derivatives involves interactions with various molecular targets and pathways. These interactions can include binding to specific receptors, inhibition of enzymes, and modulation of signaling pathways. The exact mechanism depends on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
Indane (2,3-dihydro-1H-indene): A parent compound without the methyl substitutions.
4,7-Dimethylindane: Similar structure but with methyl groups at different positions.
1,1-Dimethylindane: Another derivative with methyl groups at the 1 position .
Uniqueness
2,4-Dimethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other indene derivatives may not be suitable.
Propiedades
Número CAS |
53563-67-0 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2,4-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
GBDOKROGRPXCLR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC(=C2C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)




![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)








